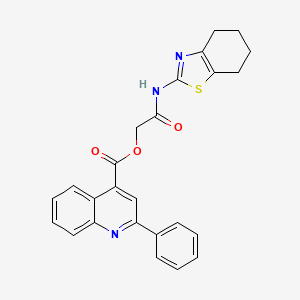
2-Oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-phenylquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-phenylquinoline-4-carboxylate is a complex organic compound that features a quinoline core, a benzothiazole moiety, and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method involves the diazotization of 4,5,6,7-tetrahydro-1,3-benzothiazole amine followed by coupling with a quinoline derivative under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the quinoline or benzothiazole rings.
Aplicaciones Científicas De Investigación
2-Oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-phenylquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as optical or electronic characteristics.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline and benzothiazole moieties can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 2-oxo-2,3,9,10-tetrahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline-8(7H)-carboxylate
Uniqueness
2-Oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-phenylquinoline-4-carboxylate is unique due to its combination of a quinoline core with a benzothiazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
522651-45-2 |
|---|---|
Fórmula molecular |
C25H21N3O3S |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl] 2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C25H21N3O3S/c29-23(28-25-27-20-12-6-7-13-22(20)32-25)15-31-24(30)18-14-21(16-8-2-1-3-9-16)26-19-11-5-4-10-17(18)19/h1-5,8-11,14H,6-7,12-13,15H2,(H,27,28,29) |
Clave InChI |
DGXFSLYPXQVMEP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)N=C(S2)NC(=O)COC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B10885558.png)
![2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B10885571.png)
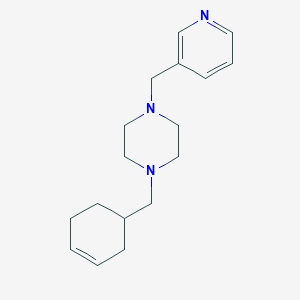
![2-Propyl-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione](/img/structure/B10885594.png)
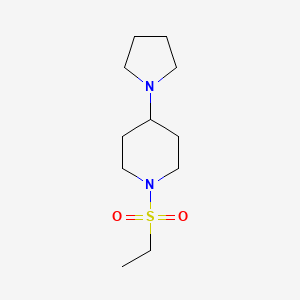
![(2E)-3-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B10885600.png)
![Azepan-1-yl[1-(4-methylbenzyl)piperidin-3-yl]methanone](/img/structure/B10885603.png)
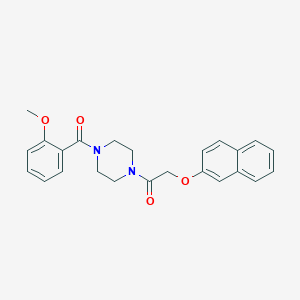
![1-(3-Chlorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885609.png)
![N-(3-acetylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B10885610.png)
![1-Cycloheptyl-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10885616.png)
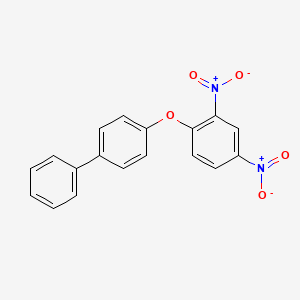
![3,6-dimethyl-1-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10885620.png)
![[2-(3-Nitrophenyl)-2-oxoethyl] 2-[(5-bromofuran-2-carbonyl)amino]acetate](/img/structure/B10885625.png)
